3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole

Beschreibung

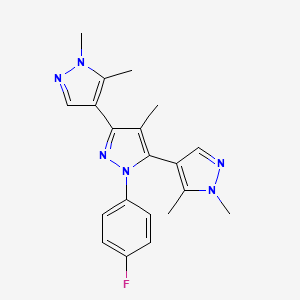

3,5-Bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole is a pyrazole-based heterocyclic compound characterized by a central pyrazole ring substituted with two 1,5-dimethylpyrazol-4-yl groups at positions 3 and 5, a 4-fluorophenyl group at position 1, and a methyl group at position 3. This substitution pattern confers unique steric and electronic properties, distinguishing it from related pyrazole derivatives.

Eigenschaften

CAS-Nummer |

1006344-02-0 |

|---|---|

Molekularformel |

C20H21FN6 |

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole |

InChI |

InChI=1S/C20H21FN6/c1-12-19(17-10-22-25(4)13(17)2)24-27(16-8-6-15(21)7-9-16)20(12)18-11-23-26(5)14(18)3/h6-11H,1-5H3 |

InChI-Schlüssel |

WSOPSOYDLXREGT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=C(C=C3)F)C4=C(N(N=C4)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” typically involves multi-step organic reactions. The starting materials may include 1,5-dimethylpyrazole, 4-fluorobenzaldehyde, and other reagents. The synthesis might involve:

Condensation reactions: To form the pyrazole rings.

Substitution reactions: To introduce the fluorophenyl group.

Cyclization reactions: To form the final pyrazole structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: To accelerate the reaction.

Solvents: To dissolve reactants and control the reaction environment.

Temperature and Pressure: To optimize reaction rates and product formation.

Analyse Chemischer Reaktionen

Types of Reactions

“3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” can undergo various chemical reactions, including:

Oxidation: To form oxidized derivatives.

Reduction: To reduce specific functional groups.

Substitution: To replace certain atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as sodium borohydride.

Substituting agents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted or functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” may be used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, it may be investigated for its potential therapeutic applications, including drug development for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of “3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating specific enzymes.

Receptors: Binding to receptors to modulate biological pathways.

Pathways: Affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s 4-fluorophenyl group balances electron-withdrawing effects and lipophilicity, unlike the stronger electron-withdrawing nitro or sulfonyl groups in analogs .

Structural and Crystallographic Features

- Planarity and Conformation: The target compound’s dimethylpyrazole substituents likely disrupt planarity compared to isostructural analogs with thiazole or triazole rings (e.g., compounds in ). This non-planarity may reduce π-π stacking interactions, affecting solubility and crystallinity .

- Crystal Symmetry : Fluorophenyl-containing analogs (e.g., ) often exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The target compound’s steric bulk may alter symmetry or packing efficiency .

Biologische Aktivität

3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)-4-methylpyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure includes multiple pyrazole rings and a fluorophenyl group, contributing to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with appropriate aldehydes or ketones under controlled conditions to yield the desired product. The synthesis process has been optimized for yield and purity using various solvents and reaction conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Induction of apoptosis |

| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |

| Hep-2 | 3.25 | Cytotoxic effects |

The compound has been shown to induce apoptosis in MCF7 cells and inhibit the growth of NCI-H460 cells by targeting specific kinases involved in cell proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and modulates pathways associated with inflammation.

Study 1: Antitumor Efficacy

A study conducted by Wei et al. evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated an IC50 value of 26 µM, suggesting moderate potency against this cell line. The study highlighted the compound's ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways .

Study 2: In Vivo Models

In vivo studies have shown that treatment with this compound resulted in significant tumor reduction in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and induction of tumor cell death through targeted delivery to cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.